6,13-Bis(triisopropylsilylethynyl)pentacene

概要

説明

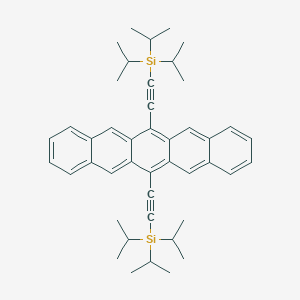

6,13-Bis(triisopropylsilylethynyl)pentacene is an organic semiconductor material known for its high charge carrier mobility and stability. It is widely used in the field of organic electronics, particularly in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). The compound is characterized by its unique molecular structure, which includes two triisopropylsilylethynyl groups attached to a pentacene core, enhancing its solubility and processability .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,13-Bis(triisopropylsilylethynyl)pentacene typically involves the following steps:

Starting Material: The synthesis begins with pentacenequinone.

Reduction: Pentacenequinone is reduced to pentacene using a reducing agent such as sodium borohydride.

Silylation: The resulting pentacene is then subjected to a silylation reaction with triisopropylsilylacetylene in the presence of a catalyst like palladium on carbon (Pd/C) and a base such as triethylamine. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as column chromatography and recrystallization .

化学反応の分析

Doping Reactions

TIPS-pentacene can undergo p-doping through electron transfer reactions with various dopants. This process involves the oxidation of TIPS-pentacene to form radical cations, which increases conductivity.

-

Dopant Example : Molybdenum tris(dithiolene) complexes are commonly used as p-dopants. The doping process significantly enhances the conductivity of TIPS-pentacene films, achieving an increase in room temperature conductivity by approximately two orders of magnitude even at low doping levels .

Stability Studies

Research has shown that TIPS-pentacene exhibits varying stability under different conditions:

-

Mechanical Stability : Studies indicate that TIPS-pentacene thin-film transistors (TFTs) show a gradual decrease in drain current under prolonged bias stress. The electrical characteristics were affected by the type of gate insulator used, with nanocomposite insulators exhibiting more significant degradation under mechanical stress .

-

Thermal Stability : The thermal annealing process plays a critical role in enhancing the crystallinity and electrical performance of TIPS-pentacene films. Optimal annealing temperatures have been found to correlate with improved field-effect mobilities .

Table 2: Stability Characteristics

| Stability Type | Observations |

|---|---|

| Mechanical | Gradual decrease in current; affected by gate insulator type |

| Thermal | Improved performance with optimal annealing; higher mobilities observed |

Performance Metrics

-

Field-Effect Mobility : Research has reported field-effect mobilities exceeding when processed under optimal conditions .

-

Optical Properties : The optical band gap remains relatively stable across different processing conditions, which is advantageous for device applications where consistent optical properties are required .

科学的研究の応用

Properties

- Molecular Formula : C₄₄H₅₄Si₂

- Molecular Weight : 639.07 g/mol

- Solubility : High solubility in common organic solvents such as toluene and chlorobenzene.

- Field-Effect Mobility : Up to under optimized conditions .

Applications in Organic Field-Effect Transistors (OFETs)

TIPS-pentacene has been extensively studied for its application in OFETs due to its high mobility and processability.

Performance Optimization

Research has shown that the choice of solvent and annealing temperature significantly affects the electrical performance of TIPS-pentacene transistors. For instance, devices fabricated using chlorobenzene exhibited the highest mobility when annealed at 120°C .

| Solvent | Annealing Temperature | Mobility () |

|---|---|---|

| Chlorobenzene | 120°C | 7.1 × 10⁻³ |

| Toluene | 150°C | 4.5 × 10⁻³ |

| Tetrahydrofuran | 120°C | 1.43 × 10⁻³ |

Doping Effects

Molecular doping techniques have been employed to tune the threshold voltage () of TIPS-pentacene-based transistors. Doping with molybdenum tris(dithiolene) significantly enhances conductivity, achieving a two-order magnitude increase even at low doping levels .

Electrical Stability

A study on the mechanical stability of flexible TIPS-pentacene thin-film transistors highlighted that device performance deteriorates with repeated bending due to crack formation in the active layer . This finding emphasizes the need for improved substrate adhesion and film integrity in flexible applications.

Applications in Organic Photovoltaics (OPVs)

TIPS-pentacene is also utilized in OPVs due to its ability to form blends with acceptor materials such as PCBM (phenyl-C₆₁-butyric acid methyl ester). The hybridization leads to enhanced charge separation and improved device efficiency.

Efficiency Improvements

Recent advancements have demonstrated that incorporating TIPS-pentacene into OPV architectures can lead to higher power conversion efficiencies compared to conventional systems .

| Material Composition | Power Conversion Efficiency (%) |

|---|---|

| TIPS-pentacene + PCBM | Up to 8% |

| Conventional pentacene + PCBM | ~5% |

Flexible Electronics

The use of TIPS-pentacene in flexible electronic devices is a promising area of research, particularly for applications requiring lightweight and conformable materials.

Innovations

Innovative fabrication techniques such as time-controlled spin-coating have been developed to enhance crystallinity and mobility in flexible OFETs made from TIPS-pentacene . This method has shown a substantial increase in performance metrics compared to traditional spin-coating methods.

作用機序

The mechanism of action of 6,13-Bis(triisopropylsilylethynyl)pentacene in organic electronics involves its ability to facilitate charge transport. The compound’s molecular structure allows for efficient π-π stacking interactions, which enhance charge carrier mobility. In OFETs, the compound acts as a semiconducting layer, where it forms a conductive channel between the source and drain electrodes under an applied gate voltage .

類似化合物との比較

Similar Compounds

Pentacene: The parent compound of 6,13-Bis(triisopropylsilylethynyl)pentacene, known for its high charge carrier mobility but limited solubility.

Rubrene: Another organic semiconductor with high charge carrier mobility, often used in OFETs.

Dinaphtho[2,3-b2′,3′-f]thieno[3,2-b]thiophene: A high-performance organic semiconductor used in OFETs and OPVs

Uniqueness

This compound stands out due to its enhanced solubility and processability compared to pentacene.

生物活性

6,13-Bis(triisopropylsilylethynyl)pentacene, commonly referred to as TIPS-pentacene, is a pentacene derivative known for its enhanced solubility and improved charge transport properties compared to its parent compound. This compound has garnered significant interest in organic electronics, particularly in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Understanding the biological activity of TIPS-pentacene is crucial for assessing its safety and efficacy in various applications, especially in flexible electronics that may come into contact with biological systems.

Structural Characteristics

TIPS-pentacene features bulky triisopropylsilylethynyl side groups which enhance its solubility in organic solvents and modify its crystalline structure. The molecular structure allows for effective π-π stacking, which is vital for charge transport. The addition of these side groups disrupts the herringbone packing typical of pentacene, leading to improved film morphology and electronic properties .

Biological Activity Overview

While TIPS-pentacene is primarily studied for its electronic properties, recent studies have begun to explore its biological interactions. The following sections summarize key findings regarding its stability, toxicity, and potential applications in biological systems.

Stability and Toxicity

- Electrical and Mechanical Stability :

- Toxicological Studies :

Case Studies

-

Gamma Irradiation Effects :

- A study investigated the effects of gamma irradiation on TIPS-pentacene thin films, revealing changes in structural and optical properties. The films exhibited reduced optical transmittance post-irradiation, potentially affecting their usability in biological applications where light interaction is critical .

-

Field-Effect Transistor Performance :

- In field-effect transistor (FET) applications, TIPS-pentacene demonstrated varying mobilities based on solvent choice and annealing temperatures. These parameters influence the material's performance but also highlight the need to evaluate the environmental impact of solvents used during processing .

Research Findings

The following table summarizes key research findings related to the biological activity of TIPS-pentacene:

特性

IUPAC Name |

tri(propan-2-yl)-[2-[13-[2-tri(propan-2-yl)silylethynyl]pentacen-6-yl]ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H54Si2/c1-29(2)45(30(3)4,31(5)6)23-21-39-41-25-35-17-13-15-19-37(35)27-43(41)40(22-24-46(32(7)8,33(9)10)34(11)12)44-28-38-20-16-14-18-36(38)26-42(39)44/h13-20,25-34H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZQNTNMBORAJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C#CC1=C2C=C3C=CC=CC3=CC2=C(C4=CC5=CC=CC=C5C=C41)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H54Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573717 | |

| Record name | [Pentacene-6,13-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373596-08-8 | |

| Record name | [Pentacene-6,13-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,13-Bis(triisopropylsilylethynyl)pentacene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。